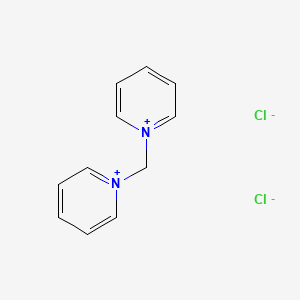
1,1'-Methylenedi(pyridin-1-ium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Methylenedi(pyridin-1-ium) dichloride is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of two pyridinium rings connected by a methylene bridge, with each pyridinium ring carrying a positive charge balanced by chloride anions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenedi(pyridin-1-ium) dichloride typically involves the reaction of pyridine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
- Pyridine is treated with formaldehyde in the presence of hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the methylene bridge between the two pyridinium rings.
- The product is then isolated and purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Methylenedi(pyridin-1-ium) dichloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions: 1,1’-Methylenedi(pyridin-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings back to pyridine.
Substitution: The chloride ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the pyridinium rings.
Reduction: Pyridine and methylene derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
1,1’-Methylenedi(pyridin-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1’-Methylenedi(pyridin-1-ium) dichloride involves its interaction with various molecular targets. The positively charged pyridinium rings can interact with negatively charged biomolecules, leading to changes in their structure and function. The methylene bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
- 1,1’-Methylenedi(4-methylpyridin-1-ium) dichloride
- 1,1’-Methylenedi(3-methylpyridin-1-ium) dichloride
- 1,1’-Methylenedi(2-methylpyridin-1-ium) dichloride
Uniqueness: 1,1’-Methylenedi(pyridin-1-ium) dichloride is unique due to its specific structural arrangement and the presence of two pyridinium rings connected by a methylene bridge. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
特性
CAS番号 |
104304-07-6 |
|---|---|
分子式 |
C11H12Cl2N2 |
分子量 |
243.13 g/mol |
IUPAC名 |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
InChIキー |
OPADBMMEJWLYBL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


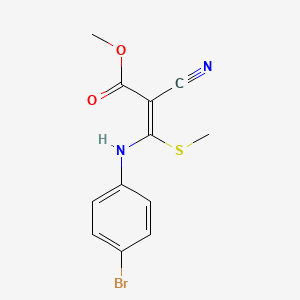
![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

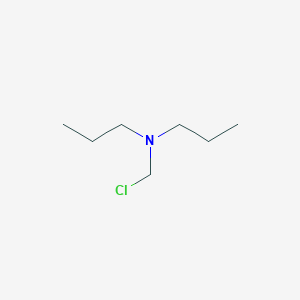
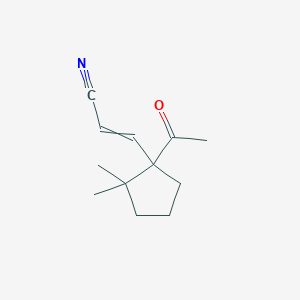
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
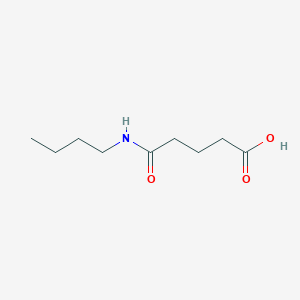
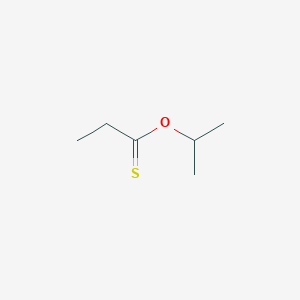
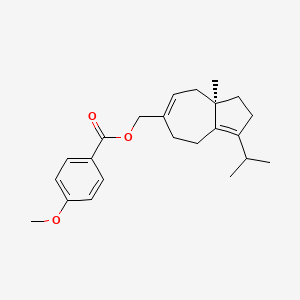
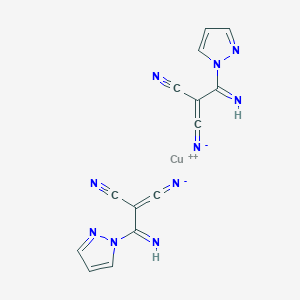


![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
